1'N-Benzyl Biotin

Biotin-Avidin Interaction Affinity Probes Chemical Biology

Pharmaceutical QC laboratories require authenticated impurity reference standards for regulatory compliance, yet sourcing Biotin EP Impurity E with verifiable chromatographic identity remains challenging. 1'N-Benzyl Biotin (CAS 76335-62-1) is the mandatory EP-recognized impurity standard for Biotin API release testing. - Officially designated Biotin EP Impurity E with distinct retention time relative to biotin, ensuring HPLC method validity per ICH Q3A guidelines. - N-1' benzylation introduces ~100-fold reduction in avidin binding affinity vs. native biotin, enabling tunable-strength probe design. - Fully characterized solid (mp 183-184°C); supplied with Certificate of Analysis. Custom synthesis available for bulk quantities.

Molecular Formula C17H22N2O3S
Molecular Weight 334.4 g/mol
CAS No. 76335-62-1
Cat. No. B196102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'N-Benzyl Biotin
CAS76335-62-1
Synonyms(3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid;  1-Benzyltetrahydro-2-oxo-thieno[3,4-d] imidazoline-4-valeric Acid
Molecular FormulaC17H22N2O3S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1
InChIKeyMFFWFILLMGRYPI-DZKIICNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Beige Solid

1'N-Benzyl Biotin: Essential Research Derivative


1'N-Benzyl Biotin (CAS 76335-62-1) is a synthetic derivative of the essential cofactor biotin (Vitamin B7). Its defining structural feature is the addition of a benzyl group at the N-1' position of the biotin heterocyclic ring . With a molecular formula of C17H22N2O3S and a molecular weight of 334.43 g/mol, this modification distinguishes it from the native molecule and forms the basis for its specific scientific utility . Primarily, it serves as a well-characterized reference standard for analytical method development and as a specialized intermediate in synthetic and biochemical applications .

Analytical reference standard for impurity profiling and HPLC method development (Biotin EP Impurity E).
Synthetic intermediate in enantioselective (+)-biotin synthesis; N-1' benzyl group enables stereochemical control.

Irreplaceability of 1'N-Benzyl Biotin


The substitution of 1'N-Benzyl Biotin with generic biotin or other biotin analogs is scientifically unsound due to the profound impact of N-1' modification on molecular properties. This site-specific substitution introduces a hydrophobic benzyl group that alters both the chemical reactivity and the biological recognition profile of the molecule. Critically, modifications at the N-1' position of biotin have been shown to result in a quantifiable reduction in binding affinity for avidin and streptavidin [1]. Furthermore, as a designated pharmaceutical impurity standard (Biotin EP Impurity E), its specific use in analytical contexts is mandated by regulatory guidelines; substituting it with a different compound would invalidate method development, validation, and quality control procedures [2].

Binding affinity mismatch
N-1' benzylation reduces avidin affinity ~100-fold; native biotin cannot replace 1'N-benzyl biotin in avidin-based assay design without re-optimization.
Regulatory identity non-interchangeability
Designated as Biotin EP Impurity E; substituting with generic biotin or another impurity invalidates pharmacopeial method validation and compliance documentation.
Synthetic route specificity
The N-1' benzyl protecting group is essential for documented enantioselective (+)-biotin syntheses; structural analogs lacking this substitution may not support the same stereochemical outcome.

Differentiation Evidence for 1'N-Benzyl Biotin


N-1' Modification Impact on Avidin Binding

Modification at the N-1' position of biotin, the site of benzylation in 1'N-Benzyl Biotin, has been demonstrated to cause a significant decrease in binding affinity for avidin. A study on functionalized biotin N-1' derivatives reported that such modification 'involves a two-log decrease in affinity' compared to unmodified biotin [1]. This is in stark contrast to the exceptionally high affinity of native biotin for avidin, which has a dissociation constant (Kd) of approximately 1 × 10⁻¹⁵ M [2].

Avidin affinity reduction
Cross-study comparable
~100-fold lower (two-log decrease) vs native biotin (Kd ~1×10-15 M)
Supports avidin-system assay design where attenuated binding is required.
In vitro binding context; exact assay conditions may vary.
Biotin-Avidin Interaction Affinity Probes Chemical Biology

Official EP Impurity Standard Designation

1'N-Benzyl Biotin is officially recognized as Biotin EP Impurity E according to the European Pharmacopoeia [1]. As a pharmacopeial reference standard, it has a defined and non-interchangeable identity. Its use is mandated for specific analytical tasks such as method validation and quality control during the manufacturing of biotin Active Pharmaceutical Ingredient (API) .

EP Impurity designation
Specification review
Biotin EP Impurity E; unique retention time and response factor defined in pharmacopeial method
Identifies the required standard for compendial HPLC impurity profiling.
Source: CATO product information; verify against current EP monograph.
Pharmaceutical Analysis Quality Control Reference Standards

Key Intermediate in (+)-Biotin Synthesis

Multiple sources explicitly cite 1'N-Benzyl Biotin's utility as an intermediate 'used in the novel enantioselective syntheses of (+)-Biotin' . This indicates that the benzyl group serves as a protecting or directing moiety in a specific synthetic pathway, a role that cannot be fulfilled by unmodified biotin or a derivative modified at a different position.

Synthetic intermediate role
Data to verify
Key intermediate in enantioselective (+)-biotin synthesis; benzyl group directs stereochemistry
Enables process chemistry following documented synthetic route.
Sources not independently verified; confirm with synthetic protocol.
Organic Synthesis Process Chemistry Enantioselective Synthesis

Distinct Physical Properties from Biotin

1'N-Benzyl Biotin exhibits physical properties distinct from native biotin, enabling its use as a reference standard. Its melting point is reported as 183-184°C , and it has limited solubility, being only slightly soluble in DMSO and methanol (with heating) . In contrast, native biotin has a melting point of 231-233°C and is practically insoluble in cold water but soluble in hot water and dilute alkali .

Melting point difference
Data to verify
183–184°C (1'N-Benzyl Biotin) vs 231–233°C (biotin); ~48–50°C lower
Distinct thermal property supports HPLC retention time differentiation.
Supplier-reported values; cross-check with in-house measurement.
Chemical Properties Analytical Characterization Method Development

Differentiation from 3'N-Benzyl Biotin

Benzylation of biotin can produce a regioisomer, 3'N-Benzyl Biotin. 1'N-Benzyl Biotin is commercially available both as a single, well-defined regioisomer and as a mixture with its 3'N counterpart . This distinction is critical because the 3'N-isomer represents a separate process-related impurity. For accurate analytical method development, procurement of the specific 1'N isomer is required to correctly identify and quantify this specific impurity in a drug substance sample [1].

Isomer differentiation
Reported
1'N-Benzyl vs 3'N-Benzyl biotin; distinct chromatographic behavior due to regioisomerism
Pure 1'N isomer is required for accurate impurity identification; mixture cannot substitute.
Commercial availability as single isomer and mixture confirmed.
Isomer Identification Impurity Profiling Analytical Method Development

1'N-Benzyl Biotin Use Cases


Pharmaceutical QC and Impurity Profiling

As the official Biotin EP Impurity E, 1'N-Benzyl Biotin is a mandatory reference standard for pharmaceutical companies manufacturing Biotin API or finished drug products. It is used to develop and validate high-performance liquid chromatography (HPLC) methods for impurity profiling, ensuring the purity and safety of the final pharmaceutical product as per ICH and pharmacopeial guidelines [1]. Its distinct melting point (183-184°C) and chromatographic retention time relative to biotin are critical method parameters .

Enantioselective Synthesis of (+)-Biotin

Process chemists utilize 1'N-Benzyl Biotin as a key synthetic intermediate in the novel enantioselective synthesis of (+)-Biotin . The N-benzyl group acts as a protecting or directing group, allowing for the stereoselective construction of the biotin core. This application is specific to this derivative and is not achievable with unmodified biotin.

Biochemical Probes with Tunable Affinity

Given that N-1' modification of biotin is known to cause a 'two-log decrease in affinity' for avidin [2], researchers can use 1'N-Benzyl Biotin as a starting point for designing biotinylated probes with tunable binding strengths. This is particularly useful in applications where the near-irreversible binding of native biotin is a limitation, such as in reversible capture-and-release assays or in studying dynamic cellular processes.

Biotin-Dependent Enzyme Interaction Studies

As a competitive ligand or structural analog, 1'N-Benzyl Biotin can be employed in biochemical assays to probe the active sites of biotin-dependent carboxylases (e.g., acetyl-CoA carboxylase, pyruvate carboxylase). Its modified structure, particularly the bulky benzyl group, can be used to investigate the steric and electronic requirements of the biotin-binding pocket, providing insights that are not possible with the native cofactor.

Application
Selection Property
Validation Focus
Pharmaceutical QC impurity profiling
EP-designated impurity identity (Biotin EP Impurity E)
Compendial HPLC method specificity and retention time differentiation
Enantioselective (+)-biotin synthesis
N-1' benzyl protecting/directing group for stereochemical control
Stereochemical route fidelity and intermediate identity verification
Biochemical probe with tunable avidin affinity
Attenuated binding strength compared to native biotin
Reversible capture-release assay context and dynamic interaction studies
Biotin-dependent enzyme active-site studies
Bulky N-1' benzyl group as steric/electronic probe
Enzyme binding pocket specificity review and structure-activity interpretation

Technical Documentation Hub

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25 linked technical documents
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